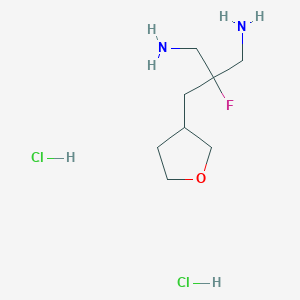

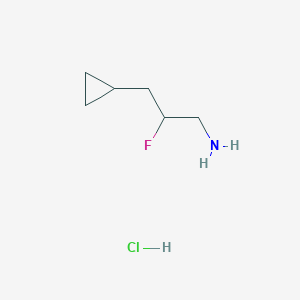

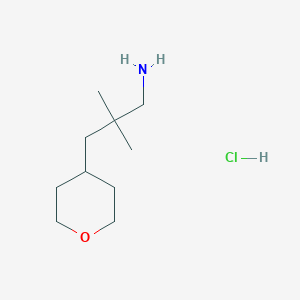

![molecular formula C12H12FN3S B1485158 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097995-72-5](/img/structure/B1485158.png)

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline

Overview

Description

“4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” is a chemical compound with the molecular formula C12H12FN3S . It has an average mass of 249.307 Da and a monoisotopic mass of 249.073593 Da . This compound is used in scientific research due to its unique structure, which allows for various applications such as drug discovery and material synthesis.

Molecular Structure Analysis

The molecular structure of “4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline” consists of a pyridazinyl ring attached to an aniline group . The pyridazinyl ring is further substituted with a 2-fluoroethylsulfanyl group . This unique structure allows for various applications in scientific research.Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The pyridazin-3-yl moiety, in particular, is known to exhibit a broad range of biological activities, including antimicrobial properties . The presence of the 2-fluoroethylsulfanyl group could potentially enhance these properties, making it a candidate for developing new antimicrobial drugs.

Antidepressant Properties

Compounds with a pyridazin-3-yl structure have shown promise in the treatment of depression. The structural features of 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline suggest that it may interact with biological targets related to mood regulation and could be explored for antidepressant effects .

Anti-Hypertensive Applications

The pyridazinone derivatives are known for their anti-hypertensive effects. The unique structure of this compound, particularly the aniline group, may offer new pathways for controlling blood pressure and could be valuable in anti-hypertensive drug research .

Anticancer Research

Pyridazinone derivatives have been associated with anticancer activity. The specific configuration of 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline could be exploited to design novel anticancer agents, potentially targeting specific cancer cell lines or mechanisms .

Antiplatelet and Cardiovascular Research

The compound’s framework is similar to that of known antiplatelet agents. It could be investigated for its potential to prevent blood clots, which is crucial in cardiovascular disease management. Its application in cardiovascular research may extend to exploring its cardiotonic properties .

Antiulcer and Gastroprotective Effects

Research has indicated that pyridazinone derivatives can have antiulcer effects. The compound could be examined for its gastroprotective potential, offering a new approach to treating and preventing peptic ulcers .

Herbicidal and Agrochemical Applications

The pyridazinone ring is present in some commercially available herbicides. This suggests that 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline might have applications in the development of new herbicides or other agrochemicals .

Antifeedant Properties

In the realm of pest control, compounds with antifeedant properties are valuable. This compound’s unique structure could be key in developing new antifeedant agents that deter pests from consuming crops, thus protecting agricultural yields .

properties

IUPAC Name |

4-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMWRZDPSMNWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1485080.png)

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)

amine hydrochloride](/img/structure/B1485086.png)

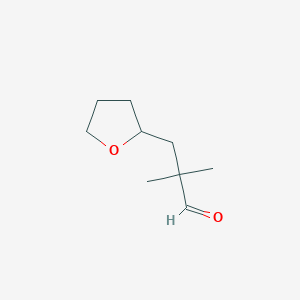

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)